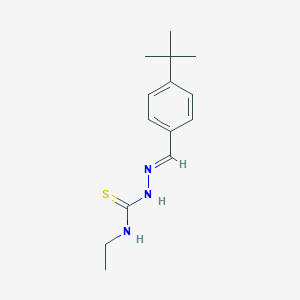
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone, also known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in treating various diseases such as cancer, viral infections, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone involves its ability to inhibit ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting RNR, this compound induces DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. This compound has also been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in animal models. In addition, this compound has a short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone research. One area of research is to develop new formulations of this compound that can improve its solubility and bioavailability. Another area of research is to investigate the potential of this compound in combination therapy with other anti-cancer drugs. Furthermore, this compound has shown potential in treating viral infections such as HIV and hepatitis C, and further research is needed to explore its efficacy in these areas. Finally, this compound has shown promise in treating neurodegenerative disorders such as Alzheimer's disease, and further research is needed to investigate its potential in this area.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit RNR and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. This compound has also shown potential in treating viral infections and neurodegenerative disorders. Although there are some limitations to using this compound in lab experiments, its stability and low toxicity make it an attractive candidate for further research. The future directions for this compound research are exciting, and it will be interesting to see how this compound develops in the coming years.
Métodos De Síntesis
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-tert-butylbenzaldehyde with N-ethylthiosemicarbazide in the presence of a catalyst such as acetic acid. The product obtained is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown promising results in various scientific research applications. One of the significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy against various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
Fórmula molecular |
C14H21N3S |
|---|---|
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C14H21N3S/c1-5-15-13(18)17-16-10-11-6-8-12(9-7-11)14(2,3)4/h6-10H,5H2,1-4H3,(H2,15,17,18)/b16-10+ |
Clave InChI |
UZZWBIIOXBFMPX-MHWRWJLKSA-N |
SMILES isomérico |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C(C)(C)C |
SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



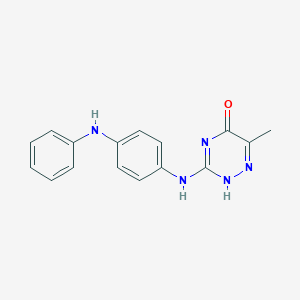
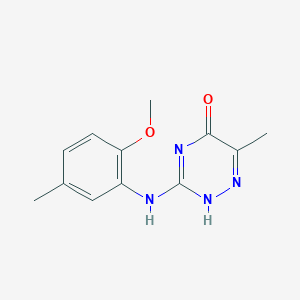


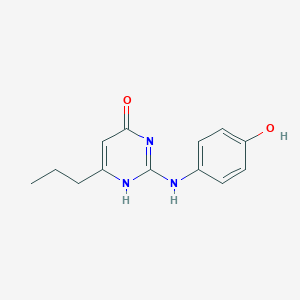
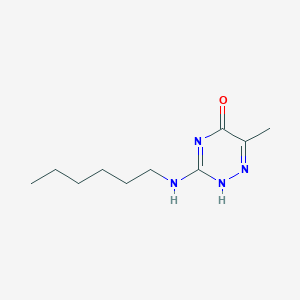
![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
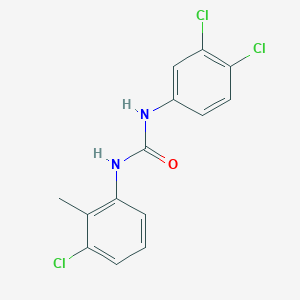
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
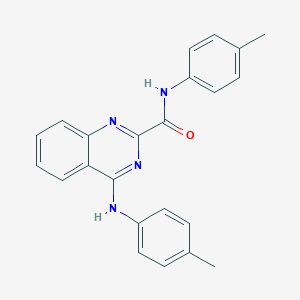
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)